molecular formula C40H67NO18 B1673654 Kitasamycin tartrate CAS No. 37280-56-1

Kitasamycin tartrate

Cat. No.: B1673654
CAS No.: 37280-56-1
M. Wt: 850.0 g/mol
InChI Key: LCDBILLRZFJKMN-UHAPRCTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kitasamycin tartrate is a macrolide antibiotic derived from the bacterium Streptomyces kitasatoensis. It is known for its broad-spectrum antimicrobial activity, making it effective against a wide range of pathogens, including Gram-positive bacteria, some Gram-negative bacteria, Mycoplasmas, Leptospira, and Rickettsia . This compound is often used in veterinary medicine and has applications in treating various infections.

Preparation Methods

Synthetic Routes and Reaction Conditions: Kitasamycin tartrate is synthesized through the fermentation of Streptomyces kitasatoensis. The fermentation process involves cultivating the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic compound. The purified kitasamycin is then reacted with tartaric acid to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to filtration and solvent extraction to isolate kitasamycin. The isolated compound is then crystallized with tartaric acid to obtain this compound. The final product is formulated into various dosage forms, including injections and oral suspensions .

Chemical Reactions Analysis

Types of Reactions: Kitasamycin tartrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of kitasamycin, and substituted analogs with modified antimicrobial activity .

Scientific Research Applications

Kitasamycin tartrate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Kitasamycin Tartrate: this compound is unique due to its specific binding affinity to the 50S ribosomal subunit and its effectiveness against a wide range of pathogens, including those resistant to other antibiotics. Its broad-spectrum activity and effectiveness in veterinary medicine make it a valuable antibiotic .

Properties

CAS No.

37280-56-1

Molecular Formula

C40H67NO18

Molecular Weight

850.0 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;2-[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-[(2R,5S,6R)-5-hydroxy-4,4,6-trimethyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

InChI

InChI=1S/C36H61NO12.C4H6O6/c1-20-17-24(15-16-38)32(33(44-9)26(40)18-27(41)45-21(2)13-11-10-12-14-25(20)39)49-35-30(42)29(37(7)8)31(22(3)47-35)48-28-19-36(5,6)34(43)23(4)46-28;5-1(3(7)8)2(6)4(9)10/h10-12,14,16,20-26,28-35,39-40,42-43H,13,15,17-19H2,1-9H3;1-2,5-6H,(H,7,8)(H,9,10)/b11-10-,14-12-;/t20-,21-,22-,23-,24+,25+,26-,28-,29-,30-,31-,32+,33+,34-,35+;/m1./s1

InChI Key

LCDBILLRZFJKMN-UHAPRCTLSA-N

SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)C)N(C)C)O)CC=O)C)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C[C@@H]1C/C=C\C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@@H]3CC([C@@H]([C@H](O3)C)O)(C)C)N(C)C)O)CC=O)C)O.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)C)N(C)C)O)CC=O)C)O.C(C(C(=O)O)O)(C(=O)O)O

Appearance

Solid powder

Key on ui other cas no.

37280-56-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Kitasamycin tartrate;  Leucomycin tartrate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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